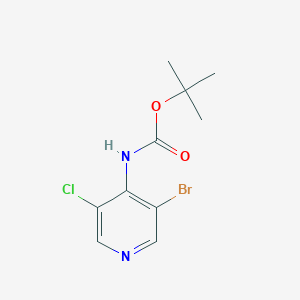
tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate typically involves the reaction of 3-bromo-5-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Products: Removal of the tert-butyl group yields the corresponding amine.
科学研究应用
Chemistry:
Biology:
Medicine:
- Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
作用机制
The mechanism of action of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate largely depends on its application. In medicinal chemistry, it may act as a prodrug, where the carbamate group is cleaved in vivo to release the active drug. The molecular targets and pathways involved can vary but often include enzymes or receptors that the active drug interacts with .
相似化合物的比较
- tert-Butyl (4-bromo-3-chloropyridin-2-yl)carbamate
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
Comparison:
- tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets .
- Other similar compounds may have different substitution patterns or functional groups, leading to variations in their chemical and biological properties .
属性
分子式 |
C10H12BrClN2O2 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC 名称 |
tert-butyl N-(3-bromo-5-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15) |
InChI 键 |
DORABQDENCTVOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


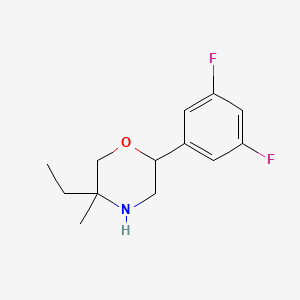
![2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
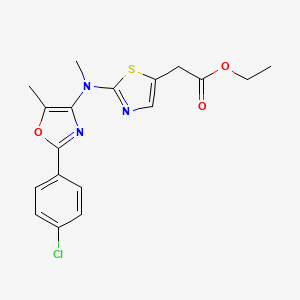
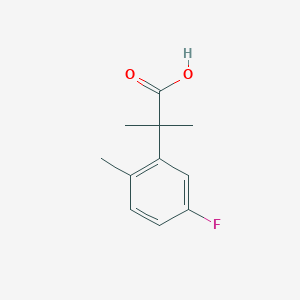
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)
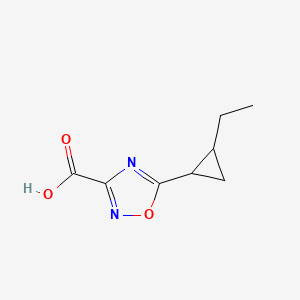
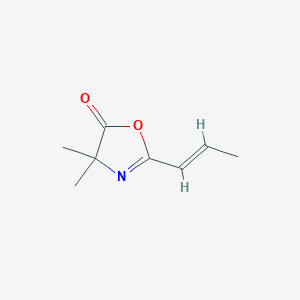
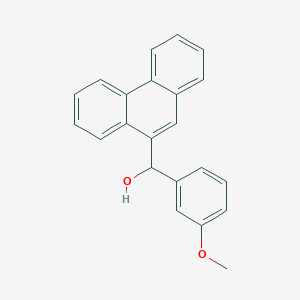
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)


